Ro 0437626

Description

Overview of Extracellular Nucleotide Signaling in Biological Systems

Extracellular nucleotides, with ATP as a primary example, function as crucial signaling molecules in the extracellular environment nih.govnih.govunife.itresearchgate.netresearchgate.netfrontiersin.orgmdpi.comwikipedia.orgfrontiersin.org. These molecules are released from cells through various mechanisms, including exocytosis of secretory granules, transport through membrane channels, and from damaged or dying cells nih.govunife.itresearchgate.netmdpi.comwikipedia.org. Once in the extracellular space, they can activate specific cell surface receptors, thereby modulating a wide array of cellular functions in an autocrine or paracrine manner researchgate.netfrontiersin.org. The purinergic signaling system is tightly regulated by ectonucleotidases, enzymes that control the concentration and type of extracellular nucleotides and nucleosides, influencing the final biological outcome nih.govunife.itmdpi.com.

Adenosine triphosphate (ATP), widely recognized as the primary energy currency within cells, also serves as a pivotal signaling molecule in the extracellular milieu nih.govnih.govunife.itresearchgate.netresearchgate.netfrontiersin.orgmdpi.comwikipedia.orgfrontiersin.orgnih.gov. Extracellular ATP can reach nanomolar concentrations under physiological conditions and is released in larger amounts during cellular stress or damage mdpi.comnih.gov. Its actions as an extracellular messenger are mediated through its interaction with specific purinergic receptors on the cell surface nih.govunife.itresearchgate.netmdpi.com.

The receptors that mediate the effects of extracellular nucleotides are broadly classified as P2 receptors. Based on their structure and signal transduction mechanisms, P2 receptors are divided into two major families: ionotropic P2X receptors and metabotropic P2Y receptors nih.govunife.itresearchgate.netresearchgate.netfrontiersin.orgnih.govwikipedia.orgwikipedia.orgnews-medical.netnih.govfrontiersin.orgnih.govtaylorandfrancis.com. P2X receptors are ligand-gated ion channels that open in response to ATP binding, allowing the rapid influx of cations nih.govwikipedia.orgnews-medical.netnih.govfrontiersin.orgnih.govnih.govsigmaaldrich.comphysiology.org. P2Y receptors, in contrast, are G protein-coupled receptors that activate intracellular signaling cascades upon binding to various nucleotides, including ATP, ADP, UTP, and UDP researchgate.netfrontiersin.orgnih.govwikipedia.orgnews-medical.netnih.govfrontiersin.orgnih.gov.

Role of Adenosine Triphosphate (ATP) as an Extracellular Signaling Molecule

P2X Receptor Subtypes and Their Physiological Distribution

The P2X receptor family in mammals comprises seven distinct subunits, designated P2X1 through P2X7 researchgate.netnih.govnews-medical.netnih.govfrontiersin.orgnih.govsigmaaldrich.comphysiology.orgpnas.orgmdpi.comnih.gov. These subunits exhibit differential tissue distribution and functional properties, contributing to the diverse roles of purinergic signaling across various physiological systems sigmaaldrich.compnas.org.

Functional P2X receptors are formed by the assembly of three subunits researchgate.netnih.govnews-medical.netnih.govfrontiersin.orgsigmaaldrich.comphysiology.orgpnas.orgmdpi.comnih.govjneurosci.org. These can be homomeric, consisting of three identical subunits (e.g., P2X1, P2X2, P2X3, P2X4, P2X5, P2X7), or heteromeric, formed by the co-assembly of different subunits (e.g., P2X1/2, P2X2/3, P2X1/5) researchgate.netnih.govnews-medical.netnih.govfrontiersin.orgsigmaaldrich.comphysiology.orgpnas.orgmdpi.comnih.govjneurosci.org. The specific subunit composition of a P2X receptor determines its pharmacological profile, ion permeability, and desensitization kinetics sigmaaldrich.compnas.orgmdpi.comnih.govjneurosci.org. The expression and trafficking of P2X receptor subtypes also vary, influencing their localization to the plasma membrane or intracellular compartments frontiersin.orgresearchgate.net.

The P2X1 receptor is an ATP-gated cation channel characterized by rapid activation and desensitization kinetics pnas.orgpnas.orgpatsnap.combiorxiv.org. It is prominently expressed in smooth muscle cells, platelets, and certain neuronal populations news-medical.netpnas.orgpnas.orgpatsnap.comscbt.comnih.gov. Activation of P2X1 receptors by ATP leads to a rapid influx of cations, primarily Ca²⁺ and Na⁺, triggering depolarization and initiating downstream cellular responses news-medical.netpnas.orgpatsnap.comscbt.comnih.gov. P2X1 receptors are involved in several key physiological processes, including smooth muscle contraction, platelet aggregation, and aspects of neurotransmission news-medical.netpnas.orgpatsnap.comscbt.comnih.govnih.gov.

P2X1 receptors play a significant role in regulating smooth muscle tone and contractility in various tissues news-medical.netnih.govnih.govpnas.orgpatsnap.comscbt.comnih.govscielo.brresearchgate.net. Their activation by ATP released from nerves or other cells can induce rapid smooth muscle contraction. This is particularly evident in vascular smooth muscle, where P2X1 activation contributes to vasoconstriction scbt.comscielo.brresearchgate.net. P2X1 receptors are also important mediators of contraction in the smooth muscle of the urinary bladder and vas deferens nih.govpnas.orgnih.gov. The influx of Ca²⁺ through activated P2X1 channels is a critical step in initiating the contractile machinery in these smooth muscle cells pnas.orgpatsnap.comscbt.com.

Research into the specific roles of P2X1 receptors in smooth muscle contraction often employs selective pharmacological tools. Ro 0437626 is a compound that has been characterized as a selective antagonist of the P2X1 purinergic receptor scbt.comtocris.comrndsystems.comscbt.combiocat.com. Studies using this compound have helped to elucidate the contribution of P2X1 receptors to smooth muscle function. For instance, its use has been noted in investigations into the effects of P2 purinoceptor ligands on the micturition reflex, where P2X1 receptors in the bladder smooth muscle are implicated tocris.com.

This compound demonstrates a notable selectivity profile for the P2X1 receptor. It has an inhibitory concentration (IC50) of 3 μM for P2X1 receptors tocris.comrndsystems.com. Critically, it exhibits significantly lower potency against other P2X receptor subtypes, displaying greater than 30-fold selectivity over P2X2, P2X3, and P2X2/3 receptors, with IC50 values exceeding 100 μM tocris.comrndsystems.com. This selectivity makes this compound a valuable tool for researchers to specifically probe the functional consequences of P2X1 receptor activation or inhibition in complex biological systems, including those involving smooth muscle contraction.

| Compound | Target Receptor(s) | IC50 (μM) | Selectivity vs. P2X2, P2X3, P2X2/3 | PubChem CID |

| This compound | P2X1 | 3 | > 30-fold | 11663667 |

This compound is described as a P2X1 receptor modulator with unique allosteric properties, capable of influencing the opening of the ion channel and consequently affecting intracellular calcium levels scbt.com. Its selective interaction with P2X1 receptors underscores its utility in finely dissecting the contributions of this specific receptor subtype within the broader context of purinergic signaling pathways scbt.com.

Functional Roles of P2X1 Receptors in Biological Systems

Platelet Activation and Aggregation Mechanisms

Platelet activation and aggregation are critical processes in hemostasis, the body's mechanism to stop bleeding following vascular injury assaygenie.comnih.gov. This involves platelets transitioning from a resting state to an activated state, adhering to the injury site, and aggregating to form a plug assaygenie.comnih.gov. Various triggers, such as exposed collagen and thrombin, initiate platelet activation assaygenie.comnih.gov. Activated platelets release granules containing signaling molecules like ADP and thromboxane (B8750289) A2, which amplify the activation and recruit more platelets assaygenie.comnih.gov. Platelet aggregation is mediated by the binding of fibrinogen to activated GPIIb/IIIa receptors on the platelet surface plos.org.

P2X1 receptors are known to be involved in platelet activation. Research indicates that P2X1 receptors contribute to calcium signaling in human platelets medchemexpress.com. This compound, as a selective P2X1 receptor antagonist, has been utilized to investigate the role of P2X1 receptors in platelet activation nih.gov. Studies have explored the effects of P2 purinoceptor ligands on platelet function tocris.com.

Contributions to Neurotransmission and Neuromodulation

Neurotransmission involves the rapid signaling between neurons at synapses, typically mediated by neurotransmitters binding to fast-acting ion channels or slower GPCRs news-medical.netwikipedia.org. Neuromodulation, in contrast, involves chemicals that regulate the activity of diverse populations of neurons over a longer duration, often by binding to GPCRs and initiating second messenger cascades news-medical.netwikipedia.org. ATP is recognized as a neurotransmitter and cotransmitter in both the peripheral and central nervous systems, acting through P2X and P2Y receptors wikipedia.orgexplorationpub.comnih.gov. P2X receptors, being ligand-gated ion channels, mediate fast excitatory postsynaptic responses wikipedia.org.

Purinergic signaling, including that mediated by P2X receptors, plays a role in neurotransmission and neuromodulation within the central nervous system wikipedia.orgexplorationpub.com. P2X receptors are distributed in neurons and glial cells and are implicated in processes such as fast transmission at central synapses wikipedia.org. Studies have investigated the effects of P2 purinoceptor ligands in the nervous system tocris.commedchemexpress.comrndsystems.comtocris.com. While the direct involvement of this compound in specific neurotransmission or neuromodulation pathways is linked to its P2X1 antagonistic activity, the broader context of P2X receptor function in these areas is well-established wikipedia.orgexplorationpub.comnih.gov.

Involvement in Immune and Inflammatory Responses

The purinergic system is a significant regulator of immune cell function and is involved in both homeostasis and immune-mediated inflammatory diseases nih.gov. Extracellular nucleotides, acting via P2 receptors, can trigger rapid cellular responses crucial for maintaining homeostasis under acute conditions explorationpub.com. ATP, acting as a danger signal, can activate immune cells like microglia through P2X and P2Y receptors, initiating inflammatory responses explorationpub.com. P2X receptors, particularly P2X4, have been linked to pro-inflammatory responses explorationpub.com.

This compound, as a P2X1 antagonist, may have implications in immune and inflammatory responses where P2X1 receptors are involved. Purinergic signaling through P2 receptors can regulate the development and course of immune-mediated inflammatory diseases nih.gov. While specific detailed research findings on this compound's direct impact on various immune cell types or inflammatory pathways were not extensively detailed in the search results beyond its classification as a P2X1 antagonist, the role of P2X1 receptors in inflammation is an area of ongoing research nih.govbiorxiv.org.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

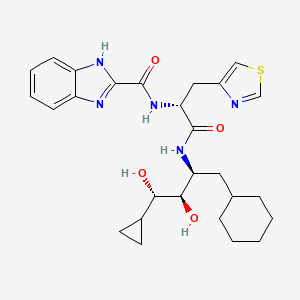

N-[(2R)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-1H-benzimidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N5O4S/c33-23(17-10-11-17)24(34)21(12-16-6-2-1-3-7-16)31-26(35)22(13-18-14-37-15-28-18)32-27(36)25-29-19-8-4-5-9-20(19)30-25/h4-5,8-9,14-17,21-24,33-34H,1-3,6-7,10-13H2,(H,29,30)(H,31,35)(H,32,36)/t21-,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRSGCIIDRWHCD-UARRHKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(C(C2CC2)O)O)NC(=O)C(CC3=CSC=N3)NC(=O)C4=NC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H]([C@H]([C@H](C2CC2)O)O)NC(=O)[C@@H](CC3=CSC=N3)NC(=O)C4=NC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470221 | |

| Record name | N-[(2R)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-1H-benzimidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134362-79-1 | |

| Record name | N-[(2R)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-1H-benzimidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Discovery and Early Development of Ro 0437626

Origins from High-Throughput Screening Methodologies

The discovery of Ro 0437626 originated, at least in part, from high-throughput screening (HTS) methodologies. HTS is a process that allows researchers to rapidly test a large number of chemical compounds for a specific biological activity atrandi.com. This approach is crucial in modern drug discovery for efficiently sampling a vast array of chemical diversity atrandi.com. While the specific details of the HTS campaign that led to this compound are not extensively detailed in the provided search results, HTS is a standard method used to identify initial hits for further development atrandi.comdewpointx.com. The reference to its discovery in Bioorganic & Medicinal Chemistry Letters in 2005 suggests a targeted effort in medicinal chemistry, often building upon leads identified through screening medchemexpress.com.

Identification as a Benzimidazole-2-carboxamide Derivative

This compound was identified as a derivative of benzimidazole-2-carboxamide nih.govontosight.ai. The chemical name is N-[(1R)-2-[[(1S,2R,3S)-1-(Cyclohexylmethyl)-3-cyclopropyl-2,3-dihydroxypropyl]amino]-2-oxo-1-(4-thiazolylmethyl)ethyl]-1H-benzimidazole-2-carboxamide scbt.comscbt.comrndsystems.com. This structure features a benzimidazole (B57391) core, which is a planar, aromatic ring system ontosight.ai. The molecular formula of this compound is C27H35N5O4S, and its molecular weight is 525.66 scbt.comrndsystems.com. The identification of this specific chemical structure was a critical step in its early development, allowing for further characterization and synthesis nih.gov.

Initial Characterization as a Drug-Like P2X1 Antagonist with Improved Pharmacokinetic Properties

This compound was initially characterized as a selective antagonist of the P2X1 purinergic receptor medchemexpress.comnih.govscbt.comrndsystems.com. It demonstrated an IC50 of 3 µM for the P2X1 receptor medchemexpress.comrndsystems.com. Notably, it displayed significantly lower affinity for other P2X receptor subtypes, showing over 30-fold selectivity against P2X2, P2X3, and P2X2/3 receptors, with IC50 values greater than 100 µM medchemexpress.comrndsystems.com. This selectivity profile was a key finding in its early characterization.

Furthermore, this compound was recognized as one of the first compounds with a "drug-like" structure among P2X1 antagonists nih.gov. This was significant because previous potent P2X1 antagonists, such as PPNDS and NF 449, had less favorable pharmacokinetic properties nih.gov. This compound showed improved pharmacokinetic characteristics compared to these earlier compounds, which is crucial for a compound's potential as a therapeutic agent nih.gov. Research findings indicated that this compound could reduce postinfusion isovolumetric contractions in studies medchemexpress.com. It has also been shown to reduce PMA-evoked Ca2+ entry medchemexpress.com.

Here is a summary of some key characteristics:

| Property | Value | Source |

| Chemical Name | N-[(1R)-2-[[(1S,2R,3S)-1-(Cyclohexylmethyl)-3-cyclopropyl-2,3-dihydroxypropyl]amino]-2-oxo-1-(4-thiazolylmethyl)ethyl]-1H-benzimidazole-2-carboxamide | scbt.comscbt.comrndsystems.com |

| Molecular Formula | C27H35N5O4S | scbt.comrndsystems.com |

| Molecular Weight | 525.66 | scbt.comrndsystems.com |

| CAS Number | 134362-79-1 | scbt.comrndsystems.comnih.gov |

| PubChem CID | 11663667 | nih.gov |

| P2X1 IC50 | 3 µM | medchemexpress.comrndsystems.com |

| Selectivity (vs P2X2, P2X3, P2X2/3) | > 30-fold (IC50 > 100 µM) | medchemexpress.comrndsystems.com |

Pharmacological Characterization of Ro 0437626

Receptor Affinity and Potency at P2X1 Receptors

Ro 0437626 functions as a selective antagonist at the purinergic P2X1 receptor. tocris.commedchemexpress.commedchemexpress.comtocris.comwhiterose.ac.ukrndsystems.com Studies have determined its potency at this receptor subtype. This compound inhibits human P2X1-mediated Ca2+ influx with an IC50 value of 3 μM. medchemexpress.comtocris.comwhiterose.ac.ukrndsystems.comtandfonline.comnih.gov This indicates the concentration at which the compound achieves 50% inhibition of the receptor's activity. While considered selective, some sources note this potency as moderate when compared to other P2X1 antagonists like NF449, which exhibits subnanomolar potency. nih.govuni-bonn.de

Selectivity Profile Against Other P2X Receptor Subtypes

A key characteristic of this compound is its selectivity profile across the different P2X receptor subtypes. It demonstrates significantly lower affinity for other P2X receptors compared to P2X1. tocris.commedchemexpress.commedchemexpress.comtocris.comwhiterose.ac.ukrndsystems.com

Differential Antagonism of P2X2, P2X3, and P2X2/3 Receptors

This compound exhibits differential antagonism across various P2X receptor subtypes, notably showing much lower potency at P2X2, P2X3, and the heteromeric P2X2/3 receptors. tocris.commedchemexpress.commedchemexpress.comtocris.comwhiterose.ac.ukrndsystems.comtandfonline.com Research indicates that this compound is > 30-fold less potent at human P2X2, P2X3, and P2X2/3 receptors, with IC50 values greater than 100 μM for these subtypes. tocris.commedchemexpress.commedchemexpress.comtocris.comwhiterose.ac.ukrndsystems.comtandfonline.com This substantial difference in IC50 values underscores its selectivity for the P2X1 receptor over these related subtypes.

| Receptor Subtype | IC50 (μM) | Selectivity vs P2X1 |

| hP2X1 | 3 | - |

| hP2X2 | > 100 | > 30-fold |

| hP2X3 | > 100 | > 30-fold |

| hP2X2/3 | > 100 | > 30-fold |

Comparative Pharmacological Analysis with Other P2X Receptor Ligands

This compound's pharmacological profile has been compared to other known P2X receptor ligands. It was notable as being the first drug-like structure identified as a P2X1 antagonist. nih.gov While compounds like NF449 are described as highly potent P2X1 antagonists with subnanomolar potency, this compound offers improved pharmacokinetic properties compared to earlier potent compounds such as PPNDS and NF449. nih.govnih.govuni-bonn.de Other P2X antagonists include Suramin (B1662206), PPADS, TNP-ATP, and NF279, which often exhibit broader activity or different selectivity profiles compared to this compound. nih.govtocris.comtocris.comnih.govnews-medical.netasm.org For instance, TNP-ATP is a potent P2X antagonist selective for several subtypes, including P2X1, P2X3, and P2X2/3. tocris.comtocris.com

Mechanisms of P2X1 Receptor Modulation: Competitive vs. Allosteric Effects

The mechanism by which this compound modulates the P2X1 receptor has been investigated. It is described as a non-acidic P2X1 antagonist. nih.gov While some P2X antagonists like NF449 have been suggested to exhibit both orthosteric and allosteric mechanisms, this compound is indicated to act as a competitive antagonist. nih.govresearchgate.net Competitive antagonists typically bind to the same site as the endogenous agonist (ATP in the case of P2X receptors), thereby preventing agonist binding and receptor activation.

Molecular Mechanisms of Ro 0437626 Action

Ligand-Receptor Binding Interactions and Induced Conformational Changes

Ro 0437626 functions as a selective P2X1 purinergic receptor antagonist tocris.commedchemexpress.comtocris.com. It exhibits an IC50 value of 3 μM for the P2X1 receptor and demonstrates significantly lower affinity for other P2X receptor subtypes, including P2X2, P2X3, and P2X2/3 receptors (IC50 > 100 μM) tocris.commedchemexpress.comtocris.com. This selectivity is crucial for dissecting the specific functions of P2X1 receptors within the broader purinergic signaling system.

The binding of this compound to the P2X1 receptor induces unique allosteric effects on receptor activity scbt.com. This interaction is characterized by high affinity and leads to conformational changes within the receptor structure scbt.com. These conformational changes are critical as they can either enhance or inhibit the opening of the associated ion channel scbt.com. The precise structural details of the ligand binding site within P2X receptors have been a subject of research, with studies on related subtypes like P2X4 providing insights into the general architecture of these trimeric ligand-gated ion channels tocris.comnews-medical.netdovepress.com.

Regulation of Ion Channel Gating and Intracellular Calcium Flux

P2X receptors, including the P2X1 subtype, are ligand-gated ion channels that open in response to the binding of extracellular ATP tocris.comnews-medical.netnih.gov. This opening allows the influx of cations, primarily sodium (Na+) and calcium (Ca2+), across the cell membrane tocris.comnews-medical.net. The influx of these ions can lead to depolarization of excitable cells and activation of cytosolic enzymes tocris.comnews-medical.net.

As a P2X1 antagonist, this compound modulates the gating of this ion channel scbt.com. Its binding and the induced conformational changes influence the opening and closing transitions of the channel, a process known as gating scbt.comnih.govstackexchange.com. By influencing ion channel opening, this compound directly impacts the influx of intracellular calcium scbt.com. Research indicates that this compound can influence intracellular calcium levels by enhancing or inhibiting ion channel opening depending on the specific allosteric effect it exerts scbt.com. The compound exhibits rapid kinetics, allowing for swift modulation of receptor responses and consequently, calcium influx scbt.com. Studies have shown that this compound can reduce calcium entry in certain cellular contexts medchemexpress.com.

Downstream Modulation of Purinergic Signaling Pathways

Purinergic signaling is a widespread communication system in the body mediated by extracellular nucleotides like ATP and their receptors, P1 and P2 receptors tocris.comnih.govresearchgate.net. P2 receptors are further divided into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) subtypes tocris.comnih.govresearchgate.net. The P2X1 receptor is a key component of this system, involved in various physiological processes researchgate.net.

By selectively targeting and modulating the P2X1 receptor, this compound influences downstream events within the purinergic signaling cascade scbt.com. The influx of calcium through activated P2X1 channels can trigger a variety of intracellular signaling pathways tocris.comnews-medical.net. By blocking or modulating this calcium influx, this compound can alter these downstream signals. Its selective interaction with the P2X1 receptor underscores its potential to fine-tune purinergic signaling pathways in various cellular contexts scbt.com. While some studies suggest that P2X1 activation might not be required for certain downstream effects in specific cell types, the general role of P2X1 modulation by compounds like this compound in influencing purinergic signaling is well-recognized researchgate.netuea.ac.uk.

Role of Ro 0437626 in Elucidating P2x1 Receptor Biology

Contribution to Understanding P2X Receptor Heterogeneity and Functional Specificity

The identification and characterization of selective antagonists have been crucial for dissecting the functions of individual P2X receptor subtypes in various physiological and pathophysiological processes tocris.com. Before the availability of highly selective compounds, studying specific P2X subtypes was challenging due to the broad activity of many early antagonists like suramin (B1662206) and PPADS nih.govnews-medical.net.

Ro 0437626, a benzimidazole-2-carboxamide derivative, distinguished itself as one of the first drug-like structures identified as a selective P2X1 receptor antagonist nih.govtocris.com. Its selectivity profile, demonstrating significantly lower potency at other P2X subtypes such as P2X2, P2X3, and P2X2/3 receptors, has been instrumental in differentiating the contributions of P2X1 receptors from other purinergic receptor-mediated responses news-medical.nettocris.comnih.govtocris.commedchemexpress.com. This selectivity has allowed researchers to investigate the specific roles of P2X1 receptors in various tissues and cellular contexts, thereby contributing to a better understanding of P2X receptor heterogeneity and the unique functional specificity of the P2X1 subtype.

Utility as a Selective Pharmacological Research Tool in Purinergic Receptor Studies

This compound's selective antagonism of the P2X1 receptor has established it as a valuable pharmacological tool for research in the purinergic signaling field tocris.commedchemexpress.comzhanggroup.orginvivochem.cn. Its use has facilitated the investigation of P2X1 receptor involvement in a range of biological processes, both in isolated cell systems and in living organisms.

Applications in In Vitro Cell-Based Assays

In vitro studies utilizing this compound have provided significant insights into P2X1 receptor function at the cellular level news-medical.nettocris.cominvivochem.cntocris.comgenecards.orgresearchgate.net. These applications often involve examining the effect of this compound on ATP-induced responses in cells known to express P2X1 receptors, such as smooth muscle cells and platelets researchgate.netgenecards.orgscbt.com.

Research findings from in vitro cell-based assays using this compound include:

Demonstrating the selective antagonism of ATP-evoked currents or calcium influx mediated by P2X1 receptors in various cell types medchemexpress.com.

Investigating the contribution of P2X1 receptors to cellular processes like platelet activation and aggregation nih.govnih.gov. For instance, studies have shown that this compound can inhibit P2X1 receptors expressed in platelets, as documented in calcium measurements nih.gov.

Exploring the role of P2X1 receptors in smooth muscle contraction by blocking ATP-induced responses with this compound researchgate.netscbt.com.

The reported IC50 values for this compound at the P2X1 receptor are around 3 µM, with significantly higher IC50 values (> 100 µM) for other P2X subtypes, confirming its selectivity in these in vitro systems news-medical.nettocris.comtocris.commedchemexpress.com.

Table 1: In Vitro Selectivity Profile of this compound

| Receptor Subtype | IC50 (µM) | Selectivity vs. P2X1 |

| P2X1 | 3 | 1x |

| P2X2 | > 100 | > 30x |

| P2X3 | > 100 | > 30x |

| P2X2/3 | > 100 | > 30x |

Data compiled from various sources indicating typical IC50 values news-medical.nettocris.comtocris.commedchemexpress.com.

Applications in In Vivo Animal Models

This compound has also been utilized in in vivo animal models to investigate the physiological roles of P2X1 receptors in a more complex biological context nih.govtocris.commedchemexpress.comzhanggroup.orginvivochem.cngenecards.orgresearchgate.netuni-bonn.deguidetopharmacology.org. These studies often involve administering this compound to animals and observing its effects on processes mediated by P2X1 receptors.

Examples of applications and findings from in vivo animal models include:

Studying the involvement of P2X1 receptors in the micturition reflex in rats tocris.commedchemexpress.com.

Investigating the role of P2X1 receptors in cardiovascular function, such as sympathetic neurotransmission and vasoconstriction, by observing the effects of this compound administration researchgate.net. Studies have shown that P2X1 receptors in blood vessels can be activated by ATP co-released with noradrenaline, leading to smooth muscle contraction researchgate.net. This compound has been used to reduce pressor responses to α,β-methylene ATP injections in decerebrate cats, suggesting its effect on sympathetic neurotransmission researchgate.net.

Examining the contribution of P2X1 receptors to thrombosis and hemostasis in animal models researchgate.net. In vivo studies using transgenic mouse models have shown that P2X1 receptors amplify localized thrombosis researchgate.net.

These in vivo studies, by employing a selective P2X1 antagonist like this compound, have provided valuable evidence supporting the physiological significance of P2X1 receptors in various systems.

Preclinical Research and Potential Therapeutic Implications of P2x1 Antagonism

Investigations in Lower Urinary Tract Dysfunction

The lower urinary tract's primary functions are urine storage and timely expulsion, regulated by a complex neurophysiologic system involving autonomic and somatic nervous systems and modulated by central control. womenshealthsection.com Dysfunction in these regulatory pathways can lead to conditions like overactive bladder syndrome, characterized by involuntary bladder contractions, urgency, frequency, and nocturia. racgp.org.aumsdmanuals.com P2 purinoceptors, including P2X1, have been investigated as potential therapeutic targets for lower urinary tract dysfunction. tocris.comrndsystems.comrndsystems.com

Modulation of the Micturition Reflex

The micturition reflex is a coordinated neuromuscular event controlling urine storage and voiding. womenshealthsection.com Studies have investigated the effects of P2 purinoceptor ligands, including Ro 0437626, on the micturition reflex in animal models. tocris.comrndsystems.commedchemexpress.comrndsystems.com The micturition reflex involves spinal and spinobulbospinal pathways. e-jer.org While the bladder fills, afferent signals are processed, and voiding occurs when a threshold is reached, activating the pontine micturition center, leading to bladder contraction and urethral sphincter relaxation. e-jer.org Changes in these reflex mechanisms can contribute to neurogenic lower urinary tract dysfunction. e-jer.org

Attenuation of Bladder Contractions

Overactive bladder syndrome is characterized by unstable or involuntary bladder contractions. racgp.org.au P2X1 receptors are present in smooth muscle, and their activation can contribute to muscle contraction. tocris.comscbt.com Research has explored the ability of P2X1 antagonists like this compound to attenuate bladder contractions. Studies in female urethane-anaesthetized rats showed that this compound (1 and 10 μmol/kg; i.v.) caused a reduction in postinfusion isovolumetric contractions. medchemexpress.com

Studies on Bone Mineralization Regulation

Extracellular ATP and other nucleotides are recognized for their ubiquitous signaling properties through P2 receptors, influencing various systems, including bone. tocris.comnih.govnih.gov P2X1 and P2X7 receptors have been shown to be involved in the regulation of bone mineralization by extracellular nucleotides. nih.gov Studies using osteoblast cell cultures have investigated the effects of P2X1 receptor antagonists on bone mineralization. nih.gov

In one study, treatment of osteoblast cultures with this compound at concentrations ≥0.1 µM doubled the level of bone mineralization. nih.gov Other P2X1 receptor antagonists, NF279 (≥1µM) and PPNDS (≥1µM), also increased bone mineralization by ≥ 50% and 70%, respectively. nih.gov This suggests that locally released ATP may act via P2X1 receptors to regulate bone mineralization, and antagonism of these receptors can promote mineralization. nih.gov The variability in the extent to which different antagonists promoted mineralization likely reflects differences in their potency, selectivity, and/or binding characteristics. nih.gov

Role in Immune and Inflammatory Processes

The purinergic system plays a significant role in regulating immune cell function and is implicated in immune-mediated inflammatory diseases. tocris.comnih.gov Inflammation is a complex immune response to tissue injury or infection, involving the recruitment of immune cells and the release of chemical mediators. youtube.combbc.co.uknih.gov P2X1 receptors are present on various immune cells and are involved in inflammatory responses. scbt.comnih.gov

Analysis of Monocyte Signaling and Function

Monocytes are crucial players in innate immunity and contribute to both homeostasis and inflammatory responses. nih.govnih.govfrontiersin.org Their differentiation and function are regulated by various signaling pathways. nih.govnih.gov Studies have investigated the role of purinergic signaling in monocyte function, including their chemotaxis and calcium signaling. uea.ac.uk

Research exploring the effects of this compound on monocyte signaling and function has been conducted. In studies using human monocytic THP-1 cells, 100 µM this compound attenuated CCL2-mediated Ca2+ responses, suggesting a reduction in Ca2+ influx. uea.ac.uk However, this compound did not significantly affect the decay rates of CCL2 Ca2+ transients or α,β-meATP-evoked Ca2+ responses in these cells. uea.ac.uk Furthermore, this compound (100 µM) did not significantly affect THP-1 cell chemotaxis towards CCL2. uea.ac.uk These findings suggest that this compound may attenuate CCL2-mediated Ca2+ influx through a mechanism independent of P2X1 activation and that P2X1 activation may not be required for CCL2/CCR2-mediated monocyte signaling and function in this context. uea.ac.uk

Impact on Specific Inflammatory Responses

P2X1 receptors are involved in various inflammatory processes. rndsystems.comnih.govuni-duesseldorf.de Antagonism of P2X1 receptors has been explored for its potential impact on specific inflammatory responses. nih.gov For instance, emerging literature suggests a role for P2X1 receptors in mediating chronic inflammation associated with HIV-1 infection. nih.gov Studies have investigated whether P2X1 antagonists can block HIV-1 infection and reduce inflammatory cytokine production. nih.gov

While some P2X1 antagonists like NF279 and NF449 have shown inhibition of HIV-1 infection in certain cell lines, this compound did not inhibit infection in MT-4 cells in one study. nih.gov This highlights potential differences in the effects of various P2X1 antagonists depending on the specific inflammatory model or cell type studied. The role of P2X1 receptors in inflammatory responses is an active area of research. scbt.com

Exploration in Pain Pathways and Antinociception

P2X receptors, including P2X1, are involved in pain pathways. Selective P2X receptor antagonists are of interest for pain control. tocris.comtocris.com While P2X3 and P2X2/3 receptors are well-established targets in inflammatory and neuropathic pain, the specific role of P2X1 in pain and the antinociceptive properties of this compound require further detailed exploration based on the provided search results, which primarily highlight its selectivity as a P2X1 antagonist rather than specific pain study data for this compound. tandfonline.comdovepress.com However, the broader context of P2X receptor research indicates their relevance in pain conditions. tocris.comtocris.comtandfonline.comdovepress.com

Relevance to Platelet Function and Thrombosis

The P2X1 receptor is predominantly expressed in platelets and plays a crucial role in platelet activation and aggregation, contributing to thrombosis. scbt.comgenecards.org Targeting P2X1 with inhibitors allows for the exploration of its role in these processes. scbt.com Studies using other P2X1 antagonists, such as NF449, have shown reduced platelet aggregation induced by collagen, suggesting a potential therapeutic basis for P2X1 modulators in prothrombotic conditions. uea.ac.uk Activation of P2X1 in platelets leads to calcium influx, which is a further route for Ca2+ entry essential for the procoagulant response. researchgate.net this compound, as a P2X1 antagonist, has been shown to reduce PMA-evoked Ca2+ entry in platelets. researchgate.net While this compound or chelation of extracellular Ca2+ slowed but did not abolish PMA-evoked ATP release, it indicated that PMA-evoked dense granule secretion is accelerated by P2X1-mediated Ca2+ influx. researchgate.net

Central Nervous System Research and Neuropharmacological Implications

P2X receptors are distributed throughout the nervous system, including the central nervous system (CNS). tocris.comnews-medical.net P2X1 receptors have been detected in the central and peripheral nervous systems, specifically in areas like the cerebellum and dorsal horn spinal neurons. uea.ac.ukuea.ac.uk While the search results confirm the presence of P2X1 in the CNS and list this compound as a P2X1 antagonist used in research, detailed neuropharmacological implications or specific research findings regarding this compound's effects within the CNS were not extensively provided in the search snippets. nih.govscbt.comtandfonline.comdovepress.comgenecards.orguea.ac.ukuea.ac.uknih.goviiab.mehandwiki.orgwikitrans.net However, the involvement of P2X receptors in synaptic transmission and their distribution in various neuronal tissues suggest a potential area of research for selective antagonists like this compound. dovepress.com

Functional Studies in Other Organ Systems and Cellular Contexts

Beyond pain and platelet function, P2X1 receptors are expressed in various other organ systems and cellular contexts. They are found in smooth muscle cells, contributing to vasoconstriction. scbt.com P2X1 receptors are also present in the pulmonary and digestive systems, skeletal muscle, bone, and hematopoietic cells. tocris.comnews-medical.net In smooth muscle, P2X1 activation mediates synaptic transmission from neurons. genecards.org Studies using P2X1 knockout mice have substantiated the role of P2X1 receptors in mediating vas deferens contraction evoked by ATP and sympathetic nerve stimulation. dovepress.com this compound has been used in studies investigating CCL2/CCR2-mediated signaling in monocytes. uea.ac.uk In THP-1 cells, the P2X1 antagonist this compound produced a concentration-dependent inhibition of CCL2-evoked intracellular Ca2+ responses, suggesting an involvement of P2X1 in this signaling pathway in monocytes. uea.ac.uk However, it did not modulate CCL2-mediated chemotaxis. uea.ac.uk Further experiments indicated that this compound was unable to modulate Ca2+ responses evoked by the P2X1 ligand α,β-meATP in this specific context, suggesting potential complexities in P2X1 involvement or off-target effects in this model. uea.ac.uk P2X1 receptors are also involved in neutrophil chemotaxis. genecards.org

Here is a table summarizing some key data points for this compound:

| Property | Value / Description | Source |

| Chemical Class | Benzimidazole-2-carboxamide derivative | tocris.comnews-medical.netnih.gov |

| Target Receptor | P2X1 purinergic receptor | tocris.comtocris.comnews-medical.netnih.govscbt.comdovepress.comgenecards.orguni-bonn.de |

| Human P2X1 IC50 (CHO-K1 cells) | 3 µM | tocris.comtocris.comnews-medical.netnih.govuea.ac.ukuni-bonn.de |

| Selectivity | > 30-fold over P2X2, P2X3, and P2X2/3 receptors (IC50 > 100 µM) | tocris.comtocris.comnews-medical.netnih.govuni-bonn.de |

| Function | Selective P2X1 purinergic receptor antagonist/modulator | tocris.comtocris.comnews-medical.netnih.govscbt.comdovepress.comgenecards.orguni-bonn.de |

| CAS Number | 134362-79-1 | scbt.comgenecards.orgnih.gov |

| PubChem CID | 11663667 | nih.gov |

Methodological Considerations in Ro 0437626 Research

In Vitro Assay Techniques

In vitro studies are fundamental to understanding the direct interactions of Ro 0437626 with its target receptors and the cellular responses elicited. Various assay techniques have been employed to assess its effects at the molecular and cellular level.

Calcium influx measurements are a key method for evaluating the activity of compounds that interact with ion channels like P2X receptors. P2X receptors are ligand-gated ion channels whose activation leads to the influx of cations, including calcium, which can depolarize excitable cells and activate intracellular enzymes. tocris.com this compound has been shown to inhibit P2X1 receptor-mediated calcium influx. Specifically, it has been reported to inhibit human P2X1-mediated Ca2+ influx with an IC50 of 3 µM in CHO-K1 cells using a FLIPR calcium assay. uea.ac.uktandfonline.com Another study indicated that this compound reduced PMA-evoked Ca2+ entry with 6.8 ± 4.7% of control. medchemexpress.com While some studies suggested that blocking P2X1 receptors had no effect on thrombin-evoked Ca2+ release, this was confirmed under specific conditions using this compound. nih.gov Calcium flux assays, such as those using fluorescent indicators like Fura-2/AM or Fluo-5N, are commonly used to monitor changes in intracellular calcium concentration in response to stimuli and the presence of test compounds. nih.gov These assays can provide real-time analysis of calcium kinetics and help determine the potency of agents affecting calcium flux. moleculardevices.com

Binding assays are used to determine the affinity and selectivity of a compound for a specific receptor. Radioligand binding assays involve the use of a radioactively labeled ligand that binds to the receptor, and the displacement of this radioligand by a test compound indicates the compound's affinity for the receptor. nih.gov Non-radioligand binding assays utilize other detection methods. These assays are crucial for quantifying the binding of this compound to P2X1 receptors and assessing its selectivity over other purinergic receptor subtypes. This compound is described as a selective P2X1 receptor antagonist with an IC50 of 3 μM, demonstrating over 30-fold selectivity against P2X2, P2X3, and P2X2/3 receptors, where its IC50 is greater than 100 μM. tocris.commedchemexpress.comtocris.comrndsystems.com This selectivity profile is typically determined through binding assays across a panel of receptor subtypes. Radioligand binding can be performed using membrane preparations containing the target receptor. discoverx.comdiscoverx.com

Electrophysiological recordings, such as patch-clamp techniques, are used to directly measure the ion flow through ion channels in cell membranes. mpg.denih.gov This provides detailed information about the functional effects of compounds on channel activity, including their ability to block or modulate ion currents. While specific detailed electrophysiological data for this compound were not extensively found in the provided context, electrophysiology is a standard method for characterizing the activity of ion channel modulators like P2X receptor antagonists. unistra.frglpbio.com Patch-clamp allows for the precise measurement of ion current through single ion channels or a population of channels in a cell. mpg.de This technique can reveal how compounds alter channel gating, conductance, and kinetics.

Radioligand and Non-Radioligand Binding Assays

Design and Execution of In Vivo Experimental Models

In vivo experimental models are essential for evaluating the effects of this compound in a complex biological system and assessing its potential therapeutic applications. These models are designed to mimic specific physiological or pathological conditions relevant to P2X1 receptor function.

This compound has been investigated in animal models, such as female urethane-anaesthetized rats. medchemexpress.comnih.gov In this model, intravenous administration of this compound at doses of 1 and 10 μmol/kg caused a reduction in postinfusion isovolumetric contractions, suggesting an effect on bladder function, which is known to involve P2X1 receptors. medchemexpress.comnih.gov In vivo studies are critical for understanding the systemic effects, efficacy, and potential side effects of a compound, although safety and adverse effect profiles are outside the scope of this article. The design of in vivo experiments requires careful consideration of animal species, route of administration, dosage, and endpoints relevant to the condition being studied. nih.govdovepress.com

Pharmacokinetic Considerations in Preclinical Development

Pharmacokinetics (PK) describes how a compound is absorbed, distributed, metabolized, and excreted by the body. Understanding the PK properties of this compound is crucial for its preclinical development, as it influences the compound's bioavailability, half-life, and the exposure of target tissues.

This compound has been noted to have improved pharmacokinetic properties compared to some earlier, more potent P2X1 antagonists like PPNDS and NF 449. nih.gov While specific detailed pharmacokinetic parameters for this compound were not provided in the search results, preclinical PK studies typically involve administering the compound to animals and measuring its concentration in biological fluids (e.g., plasma, urine) and tissues over time. This data helps determine appropriate dosing regimens for in vivo studies and provides insights into potential metabolic pathways and excretion routes. A holistic approach considering potency, selectivity, bioavailability, and pharmacokinetics is essential in medicinal chemistry and preclinical development. upmbiomedicals.com

Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. mdpi.comresearchgate.netnih.gov This information is then used to optimize the compound's properties, such as potency, selectivity, and pharmacokinetic profile.

This compound, a benzimidazole-2-carboxamide derivative, emerged from a discovery and synthesis effort aimed at finding a novel and selective drug-like P2X1 antagonist. tocris.commedchemexpress.comtocris.comnih.gov The development of this compound involved medicinal chemistry optimization to improve its drug-likeness and pharmacokinetic properties. nih.gov SAR studies would have been integral to this process, guiding the synthesis of various analogs and evaluating their activity at P2X1 and other receptors. tocris.com High-throughput screening and subsequent optimization, often facilitated by high-throughput synthesis, are common approaches in medicinal chemistry to identify and refine lead compounds. upmbiomedicals.comexlibrisgroup.com The goal of SAR studies and medicinal chemistry optimization is to achieve the best possible balance of desirable properties for a potential drug candidate. upmbiomedicals.com

Application of Molecular Modeling and Crystallographic Data in Receptor Characterization

Understanding the interaction of ligands like this compound with their target receptors, such as the P2X1 purinergic receptor, is significantly aided by structural biology techniques, including molecular modeling and crystallography. P2X receptors are a family of ligand-gated ion channels that open in response to extracellular ATP. news-medical.netnih.govgenecards.org These receptors function as trimers, with each subunit contributing to the formation of the ion channel and the ATP binding site located at the subunit interface. dovepress.com

This compound is characterized as a selective antagonist of the P2X1 purinergic receptor. news-medical.nettocris.comnih.govtocris.comnih.govrndsystems.com Research findings indicate that this compound displays an IC50 of 3 μM for the P2X1 receptor. news-medical.nettocris.comtocris.comrndsystems.com Importantly, it exhibits significantly lower affinity for other P2X subtypes, showing greater than 30-fold selectivity over P2X2, P2X3, and P2X2/3 receptors, with IC50 values exceeding 100 μM for these subtypes. news-medical.nettocris.comtocris.comrndsystems.com This selectivity suggests specific interactions within the P2X1 receptor binding site or allosteric modulation unique to this subtype. scbt.com

While detailed crystallographic data specifically for this compound bound to the P2X1 receptor may not be readily available in the public domain, the general structural information derived from P2X receptor crystallography and subsequent molecular modeling provides a framework for hypothesizing its mechanism of action. Antagonists can interact with receptors in various ways, including competitive binding at the orthosteric site (where the natural ligand, ATP, binds) or allosteric modulation by binding to a different site and inducing conformational changes that affect channel gating or ligand binding. scbt.com

Molecular modeling techniques, such as molecular docking, can be employed to predict the potential binding poses and interactions of ligands like this compound within the known or modeled structures of the P2X1 receptor. Such studies, even if not explicitly detailed for this compound in the provided snippets, are standard approaches in medicinal chemistry and receptor pharmacology to understand the structural basis for observed potency and selectivity. For instance, molecular docking has been used to predict the binding pocket of other P2X receptor antagonists. uea.ac.uk

The P2X receptor ATP binding site is formed by residues from adjacent subunits in the trimeric assembly. nih.govdovepress.com Specific residues within the extracellular domain contribute to this site, including Lys67, Lys69, Phe185, Thr186, Asn293, Phe294, Arg295, and Lys313 (P2X4R numbering, which are conserved across subtypes). nih.gov Molecular modeling, guided by mutagenesis data, can help to elucidate how this compound might interact with these or other residues within the P2X1 receptor to exert its antagonistic effect. The reported allosteric effects of this compound on P2X1 receptor activity, where its binding can induce conformational changes influencing ion channel opening, further highlight the utility of structural and modeling approaches to understand these complex interactions. scbt.com

Compound Information

| Compound Name | PubChem CID |

| This compound | 11663667 |

Detailed Research Findings (Selectivity Data)

| Receptor Subtype | IC50 (μM) | Selectivity vs P2X1 | Reference |

| P2X1 | 3 | - | news-medical.nettocris.comtocris.comrndsystems.com |

| P2X2 | > 100 | > 30-fold | news-medical.nettocris.comtocris.comrndsystems.com |

| P2X3 | > 100 | > 30-fold | news-medical.nettocris.comtocris.comrndsystems.com |

| P2X2/3 | > 100 | > 30-fold | news-medical.nettocris.comtocris.comrndsystems.com |

Challenges and Future Research Directions

Strategies for Enhancing Potency and Selectivity of P2X1 Antagonists

Achieving high potency and selectivity remains a key challenge in the development of P2X1 receptor antagonists. While some potent antagonists like NF449 exist, they may have off-target effects or properties that make them unsuitable for drug development nih.govbiorxiv.org. For instance, NF449 is a large, polar molecule that is difficult to improve upon biorxiv.org.

Strategies to enhance potency and selectivity include the exploration of diverse chemical scaffolds and the optimization of existing ones through structure-activity relationship (SAR) studies biorxiv.org. Identifying and targeting allosteric binding sites, rather than the highly conserved ATP binding site, is also considered a promising approach for developing selective ligands nih.govuea.ac.uk. Salicylamide derivatives, for example, have been identified as small, uncharged molecules that act as negative allosteric modulators (NAMs) of P2X1 receptors uea.ac.uk. However, some of these, like PSB-2014, have shown only partial inhibition of human P2X1 receptors uea.ac.uk.

Modifications to existing antagonist templates, such as pyridoxal (B1214274) phosphate (B84403) derivatives, have shown improved potency and selectivity for P2X1 and P2X3 subtypes . For example, a p-carboxyphenylazo analogue of pyridoxal-5′-phosphate-6-azophenyl-2′,5′-disulfonate (PPADS) displayed high potency and significant selectivity for P2X1 over other P2X and P2Y subtypes .

Addressing Pharmacokinetic Limitations and Improving Bioavailability of Purinergic Ligands

Pharmacokinetic limitations, such as poor oral bioavailability, have contributed to the failure of purinergic drugs in clinical trials nih.gov. Many potent purinergic ligands, including some P2X1 antagonists like NF449, are large and polar, hindering their drug-like properties nih.govbiorxiv.org.

Future research needs to focus on designing purinergic ligands with improved pharmacokinetic profiles. This includes strategies to enhance absorption, distribution, metabolism, and excretion (ADME) properties. Prodrug approaches have been explored for other purinergic receptor ligands to improve properties like water solubility and achieve desired tissue penetration, such as into the central nervous system nih.gov. Computational predictions of drug-likeness and bioavailability, based on large databases, are increasingly being used to guide the design process nih.gov.

Advancements in P2X Receptor Structural Biology

The P2X receptor structure is typically a trimer, with each subunit contributing to the formation of the ion channel and ATP binding sites located at the extracellular interface biorxiv.orgresearchgate.net. Structural studies have revealed the molecular details of orthosteric and allosteric antagonist binding pockets and the pore architecture in different conformational states researchgate.netnih.gov. For instance, recent cryo-electron microscopy (cryo-EM) studies have provided structures of the P2X1 receptor in ATP-bound desensitized and NF449-bound closed states, illustrating how NF449 competitively inhibits ATP binding biorxiv.org.

Pursuit of Ligand-Receptor Co-crystallization Studies

Co-crystallization studies of P2X receptors with various ligands are crucial for understanding the precise interactions that govern potency, selectivity, and allosteric modulation elifesciences.org. While structures of P2X receptors in complex with some antagonists have been reported, limited structural information of P2X receptors in complex with competitive antagonists hinders the understanding of orthosteric inhibition and the design of improved antagonists elifesciences.org.

Obtaining co-crystal structures of P2X1 receptors with a diverse range of antagonists, including novel small molecules and allosteric modulators, would provide invaluable data for structure-based drug design cardiff.ac.uk. This would allow for the identification of key residues involved in ligand binding and the rational design of compounds with enhanced properties.

Development of Advanced Computational Modeling and Simulation Approaches

Computational modeling and simulation approaches complement experimental structural biology by providing dynamic insights into receptor function and ligand interactions nih.govbiorxiv.orgluc.eduacs.orgpnas.org. Techniques such as molecular dynamics (MD) simulations and Brownian dynamics can model ion channel conductance and conformational changes upon ligand binding acs.orgpnas.org.

Advanced computational models are being developed to link purinergic receptor activation with downstream cellular responses, such as calcium signaling and cytokine production nih.govbiorxiv.orgluc.edu. These models can help predict the effects of modulating P2X receptors with antagonists and guide the design of compounds with desired functional profiles. In silico screening and docking studies, utilizing homology models or available crystal structures, are also employed to identify potential ligand candidates researchgate.netcardiff.ac.uk.

Investigating P2X1 Receptor Cross-Talk with Other Cellular Signaling Systems

P2X1 receptors are often co-expressed with other receptors, including G protein-coupled receptors (GPCRs), and can engage in complex cross-talk that modulates cellular responses nih.govnih.govresearchgate.net. For example, P2X1 receptors are co-localized with P2Y receptors in various cell types, such as platelets and arterial smooth muscle nih.gov.

Research indicates that stimulation of Gαq-coupled receptors can potentiate P2X1 receptor-mediated currents, suggesting an interplay between these signaling pathways nih.gov. This potentiation appears to involve the activation of second-messenger pathways, such as those mediated by protein kinase C (PKC) nih.gov. Understanding the intricate mechanisms of P2X1 receptor cross-talk with other signaling systems is essential for predicting the full therapeutic effects and potential off-target effects of P2X1 antagonists d-nb.info. Further investigation into these interactions can reveal new therapeutic opportunities or potential challenges in targeting P2X1 receptors.

Improving Rigor and Transparency in Preclinical Efficacy Study Design and Reporting

Ensuring the rigor and transparency of preclinical efficacy studies is crucial for the successful translation of research findings into clinical applications neuron-eranet.eunih.gov. Lack of reproducibility in preclinical studies remains a significant concern in biomedical research neuron-eranet.eunih.gov.

To improve rigor, preclinical studies should incorporate key design elements such as randomization, blinding, and sample size estimation nih.gov. Reporting guidelines, such as the ARRIVE guidelines, should be strictly followed to ensure complete and accurate reporting of experimental procedures and results acs.org. Increased transparency in data reporting, including the sharing of raw data and detailed protocols, is also vital neuron-eranet.eu. Focusing on improving these aspects in preclinical studies involving P2X1 antagonists and other purinergic ligands will enhance the reliability of the findings and facilitate their translation into effective therapies.

Exploring Novel Therapeutic Applications for P2X1 Receptor Modulation

Modulating the activity of the P2X1 receptor with compounds like Ro 0437626 presents several avenues for exploring novel therapeutic applications. P2X1 receptors are ligand-gated ion channels activated by ATP and are predominantly found in smooth muscle cells, platelets, and certain neurons nih.govscbt.com. Their activation leads to the influx of cations, particularly Ca2+ and Na+, influencing various physiological responses such as muscle contraction, platelet aggregation, and neurotransmission scbt.com.

Research indicates that P2X1 receptor activation contributes to vasoconstriction in smooth muscle and plays a crucial role in thrombosis by mediating platelet activation scbt.com. This has led to interest in targeting P2X1 for conditions like hypertension and thrombosis scbt.com. Selective inhibition of P2X1 allows researchers to investigate its specific contributions to muscle contraction, particularly in vascular smooth muscle and blood flow regulation scbt.com. In the context of platelet function, inhibiting P2X1 can help understand its role in thrombus formation and how its modulation might lead to novel antithrombotic therapies scbt.com.

Beyond cardiovascular applications, P2X1 is also implicated in pain pathways and inflammatory responses, suggesting potential in pain management strategies scbt.com. Studies have investigated the effects of P2 purinoceptor ligands, including this compound, on the micturition reflex, indicating a potential role in lower urinary tract dysfunction tocris.commedchemexpress.comrndsystems.com.

The development of selective P2X receptor antagonists is ongoing, with interest in their potential for pain control, urinary incontinence, diabetic retinopathy, inflammatory diseases such as rheumatoid arthritis, and other conditions tocris.com. This compound, as a selective P2X1 antagonist, serves as a valuable tool in exploring these potential therapeutic areas by allowing researchers to dissect the specific physiological roles of P2X1 receptors nih.govscbt.com.

Further research is needed to fully elucidate the therapeutic potential of P2X1 receptor modulation. This includes detailed in vivo studies using selective compounds like this compound to confirm findings from in vitro experiments and to assess efficacy and specificity in complex biological systems. Exploring the involvement of P2X1 in various disease models will be crucial for identifying novel therapeutic targets.

Q & A

Basic Research Questions

Q. How can researchers determine the molecular structure and stability of Ro 0437626 under varying experimental conditions?

- Methodological Answer : Use spectroscopic techniques (e.g., NMR, X-ray crystallography) combined with thermodynamic stability assays. For reproducibility, align experimental parameters (e.g., temperature, solvent polarity) with computational models like density functional theory (DFT). Ensure data validation via peer-reviewed protocols, and cross-reference results with existing crystallographic databases .

Q. What are the standard protocols for synthesizing this compound, and how can purity thresholds be validated?

- Methodological Answer : Employ stepwise synthesis routes documented in peer-reviewed literature, with purity assessment via HPLC-MS. Use orthogonal validation methods (e.g., elemental analysis, melting point determination) to confirm compound integrity. Statistical tools like coefficient of variation (CV) should quantify batch-to-batch consistency .

Q. How should preliminary bioactivity assays for this compound be designed to minimize false positives?

- Methodological Answer : Adopt cell-based assays with appropriate controls (e.g., sham-treated groups, reference inhibitors). Use dose-response curves to establish EC₅₀/IC₅₀ values and validate results across multiple cell lines. Apply false discovery rate (FDR) correction in statistical analysis to account for multiple comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different in vivo models?

- Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., species-specific metabolism, administration routes). Use pharmacokinetic modeling (e.g., compartmental analysis) to isolate variables. Validate hypotheses via crossover studies with standardized dosing protocols .

Q. What strategies optimize the synthesis yield of this compound while maintaining stereochemical fidelity?

- Methodological Answer : Apply Design of Experiments (DOE) to test reaction parameters (e.g., catalyst loading, reaction time). Use chiral chromatography and circular dichroism (CD) to monitor stereochemistry. Compare yield vs. enantiomeric excess (EE) trade-offs using Pareto front analysis .

Q. How can cross-disciplinary approaches (e.g., computational biology, structural proteomics) elucidate this compound’s mechanism of action?

- Methodological Answer : Integrate molecular docking simulations with cryo-EM data to map binding interactions. Validate predictions via mutagenesis studies and surface plasmon resonance (SPR). Use pathway enrichment analysis to link biochemical effects to phenotypic outcomes .

Data Analysis & Ethical Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity data for this compound?

- Methodological Answer : Use probit or logit models to calculate LD₅₀/LC₅₀ values. Apply Bayesian hierarchical models to account for inter-study variability. Ensure ethical compliance by predefining stopping criteria in animal trials to minimize harm .

Q. How should researchers address reproducibility challenges in this compound’s bioactivity across independent labs?

- Methodological Answer : Standardize protocols via collaborative consortia (e.g., sharing SOPs, reference materials). Use intraclass correlation coefficients (ICC) to quantify inter-lab variability. Publish raw datasets in FAIR-aligned repositories for transparency .

Tables: Key Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.